molecular formula C8H9BrN2O B6260191 2-[(4-bromophenyl)amino]acetamide CAS No. 213995-52-9

2-[(4-bromophenyl)amino]acetamide

Cat. No.: B6260191
CAS No.: 213995-52-9
M. Wt: 229.1
InChI Key:
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Description

2-[(4-bromophenyl)amino]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an amino group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)amino]acetamide typically involves the reaction of 4-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The general reaction scheme is as follows:

4-bromoaniline+chloroacetyl chlorideThis compound\text{4-bromoaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 4-bromoaniline+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)amino]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted phenylacetamides.

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of 4-bromoaniline and acetic acid.

Scientific Research Applications

    Medicinal Chemistry: It has been investigated for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Biological Research: It serves as a useful intermediate in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of essential bacterial components, leading to cell death. In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)amino]acetamide
  • 2-[(4-fluorophenyl)amino]acetamide
  • 2-[(4-methylphenyl)amino]acetamide

Uniqueness

2-[(4-bromophenyl)amino]acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in various applications.

Properties

CAS No.

213995-52-9

Molecular Formula

C8H9BrN2O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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